2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound features a 1,4-dihydroquinoline core substituted with a benzoyl group at position 3, a fluorine atom at position 6, and a 4-oxo moiety. The acetamide bridge links the quinoline system to a 2,3-dihydro-1,4-benzodioxin group, a structural motif associated with enhanced bioavailability and target selectivity in medicinal chemistry . The fluorine atom likely improves metabolic stability and membrane permeability, while the benzoyl group may influence binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O5/c27-17-6-8-21-19(12-17)26(32)20(25(31)16-4-2-1-3-5-16)14-29(21)15-24(30)28-18-7-9-22-23(13-18)34-11-10-33-22/h1-9,12-14H,10-11,15H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOLZRMSBYYBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C(=O)C4=C3C=CC(=C4)F)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic molecule that exhibits significant structural complexity. Its unique combination of functional groups suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
This compound is characterized by a molecular formula of and a molecular weight of approximately 450.43 g/mol. The structure features a dihydroquinoline moiety fused with a benzene ring, along with a fluorene substituent and a benzo dioxane ring connected via an amide linkage. Such structural features are known to influence biological interactions.
Antimicrobial Activity
Several studies have indicated that compounds similar to This compound exhibit antimicrobial properties. For instance, quinoline derivatives have shown effectiveness against various bacterial strains due to their ability to interfere with bacterial DNA synthesis.
Anticancer Properties
In vitro studies suggest that this compound may possess anticancer properties. Compounds with similar structures have demonstrated significant antiproliferative activity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation.
The biological activity of this compound can be attributed to its interactions with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Binding : It has the potential to interact with G-protein coupled receptors (GPCRs), which play a crucial role in various signaling pathways.
Case Studies
- Case Study 1 : A study evaluated the interaction of similar quinoline derivatives with cancer cell lines and found that they induced apoptosis through the activation of caspase pathways.
- Case Study 2 : Another investigation focused on the antimicrobial effects against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H19FN2O5 |
| Molecular Weight | 450.43 g/mol |
| Antimicrobial Activity | Effective against S. aureus |
| Anticancer Activity | Significant antiproliferative effects |
Comparison with Similar Compounds
Key Structural and Functional Differences:
Analysis :
- The nitrobenzyl-substituted analogue in exhibits higher activity (5.928 vs. 5.171–5.503 for others), suggesting electron-withdrawing groups may enhance target engagement. The target compound’s benzoyl group could offer similar electronic effects but with reduced metabolic lability compared to nitro groups.
- The piperazine-carboxylate derivative highlights the role of charged groups in solubility, a feature absent in the target compound, which may prioritize lipophilicity for membrane penetration.
Benzodioxin-Containing Analogues
| Compound Name | Substituents/Modifications | Reported Activity/Properties | Source Evidence |
|---|---|---|---|
| 2-[(4-Chlorophenyl)SulfonylAmino]-N-(3,5-Dimethylphenyl)Acetamide (7l) | 4-Chlorophenylsulfonyl, 3,5-dimethylphenyl | Strong antimicrobial activity (MIC: 2–4 µg/mL), low hemolytic activity (<10%) | |
| N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-2-[[2-[(2-Methylphenyl)Methyl]-1-Oxo-3,4-Dihydroisoquinolin-5-Yl]Oxy]Acetamide | 2-Methylphenylmethyl, isoquinolin-5-yloxy | No direct activity reported; structural similarity suggests potential kinase inhibition |
Analysis :
- Compound 7l demonstrates that the 2,3-dihydro-1,4-benzodioxin group contributes to antimicrobial efficacy without significant hemolysis, a critical advantage for therapeutic use. The target compound’s benzodioxin-acetamide linkage may similarly enhance selectivity for microbial targets.
- The methylphenyl-substituted analogue lacks activity data but shares the benzodioxin-acetamide scaffold, underscoring the need for further pharmacological profiling of such derivatives.
Fluorinated Analogues
Analysis :
- Fluorine at position 6 is a hallmark of fluoroquinolones (e.g., ciprofloxacin), which inhibit DNA gyrase . The target compound’s 6-fluoro group may confer similar mechanistic advantages but requires validation.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
The synthesis typically involves multi-step reactions, including sulfonylation, amidation, and cyclization. Key steps include coupling 2,3-dihydro-1,4-benzodioxin-6-amine with activated intermediates under controlled pH (e.g., Na₂CO₃ at pH 9–10) and temperature (room temperature for 3–4 hours) . Structural validation requires IR spectroscopy (to confirm functional groups like amides), ¹H-NMR (to resolve aromatic protons and substituents), and CHN elemental analysis (to verify stoichiometry) . For analogs, DMF with ZnCl₂ catalysis is used for cyclization .
Q. How can researchers optimize reaction yields during synthesis?
Yield optimization involves statistical experimental design (e.g., factorial or response surface methodologies) to identify critical parameters like solvent polarity, catalyst loading, and reaction time. For example, ZnCl₂ in DMF improves cyclization efficiency in analogous acetamide syntheses . Reaction monitoring via TLC or HPLC ensures intermediate purity, reducing side products .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Prioritize enzyme inhibition assays (e.g., α-glucosidase or acetylcholinesterase) using spectrophotometric methods to measure IC₅₀ values. Structural analogs with 1,4-benzodioxin and quinoline moieties show inhibitory activity, suggesting similar scaffolds may target analogous enzymes . Cell viability assays (MTT or resazurin) can assess cytotoxicity in cancer or microbial models .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking (AutoDock Vina, Schrödinger) identifies binding interactions with target enzymes like α-glucosidase. Reaction path search algorithms (e.g., artificial force-induced reaction method) optimize synthetic routes and transition states, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in enzyme inhibition data across studies?
Discrepancies may arise from assay conditions (pH, substrate concentration) or structural variations (substituent electronegativity). Use multivariate analysis (ANOVA or PCA) to isolate confounding variables . For example, fluoro substituents (electron-withdrawing) in the quinoline ring enhance binding affinity in some analogs but reduce solubility, impacting apparent activity .
Q. How can researchers design multi-step syntheses with improved regioselectivity?
Leverage computational reaction design platforms (e.g., ICReDD’s integrated QM/MM and informatics workflows) to predict regiochemical outcomes. For example, steric hindrance from the 3-benzoyl group in this compound may direct electrophilic substitution to specific positions. Experimental validation via NOESY or X-ray crystallography clarifies regioselectivity .
Q. What advanced techniques validate non-covalent interactions in enzyme-ligand complexes?
Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS), while surface plasmon resonance (SPR) measures kinetic constants (kₐ, kₑ). For structural insights, cryo-EM or X-ray crystallography resolves ligand-enzyme interactions at atomic resolution, as seen in related sulfonamide-acetamide inhibitors .
Q. How do structural modifications (e.g., fluorination) impact metabolic stability?
Fluorine incorporation (as in the 6-fluoroquinoline moiety) enhances metabolic resistance by blocking cytochrome P450 oxidation. Assess stability via liver microsome assays (human/rodent) with LC-MS/MS quantification. Compare half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) between fluorinated and non-fluorinated analogs .
Q. What methods identify synergistic effects in combination therapies?
Use Chou-Talalay combination index (CI) analysis to quantify synergy in cell-based assays. For example, combining this compound with existing acetylcholinesterase inhibitors (e.g., donepezil) may lower effective doses. Transcriptomic profiling (RNA-seq) or phosphoproteomics can reveal synergistic pathways .
Methodological Resources
- Experimental Design : Utilize factorial designs (Taguchi or Box-Behnken) for parameter optimization .
- Data Analysis : Apply machine learning (Random Forest, SVM) to SAR datasets for predictive modeling .
- Synthetic Protocols : Reference mercaptoacetic acid-mediated cyclization for analogous acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
